Comparative Androgen Receptor Modulation: Cyprodinil vs. Non-Methylated Scaffold
The 6-methylated analogue cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) exhibits quantifiable off-target activity as an androgen receptor (AR) agonist and antagonist . This data serves as a critical baseline for researchers using the non-methylated scaffold (4-cyclopropyl-N-phenylpyrimidin-2-amine) as a negative control or starting point for SAR studies aimed at eliminating this undesired activity. The absence of the 6-methyl group in the target compound is expected to alter AR binding affinity.
| Evidence Dimension | Androgen receptor activity |
|---|---|
| Target Compound Data | Data not reported; used as a control scaffold. |
| Comparator Or Baseline | Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine): AR agonist EC50 = 1.91 µM; AR antagonist IC50 = 15.1 µM. |
| Quantified Difference | Not quantified; the comparison highlights a structural feature (6-methyl) associated with a known activity that the target compound lacks. |
| Conditions | Cell-based reporter gene assay in the absence (agonist) and presence (antagonist) of dihydrotestosterone (DHT). |
Why This Matters
Understanding the baseline AR activity of the 6-methyl analogue informs the selection of the 4-cyclopropyl-N-phenylpyrimidin-2-amine scaffold for projects where avoiding endocrine disruption is a priority.
